molecular formula C22H30O2 B13147166 [1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl- CAS No. 6390-59-6

[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-

Cat. No.: B13147166
CAS No.: 6390-59-6
M. Wt: 326.5 g/mol
InChI Key: AEDJUGFTXGHBTM-UHFFFAOYSA-N
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Description

3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diol is an organic compound known for its significant antioxidant properties. It is a white crystalline solid with a faint aromatic odor. This compound is widely used in various industrial applications due to its ability to inhibit oxidation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diol typically involves the reaction of 2,4,6-tri-tert-butylphenol with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired biphenyl compound .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of catalysts such as aluminum chloride to facilitate the Friedel-Crafts reaction .

Chemical Reactions Analysis

Types of Reactions

3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diol has numerous applications in scientific research:

Mechanism of Action

The antioxidant properties of 3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diol are attributed to its ability to scavenge free radicals. The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This mechanism involves the stabilization of the phenoxyl radical formed during the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,3’-Di-tert-butyl-5,5’-dimethyl-[1,1’-biphenyl]-2,2’-diol exhibits superior thermal stability and antioxidant properties. Its unique structure, with bulky tert-butyl groups, provides steric hindrance that enhances its effectiveness as an antioxidant .

Properties

CAS No.

6390-59-6

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)-4-methylphenol

InChI

InChI=1S/C22H30O2/c1-13-9-15(19(23)17(11-13)21(3,4)5)16-10-14(2)12-18(20(16)24)22(6,7)8/h9-12,23-24H,1-8H3

InChI Key

AEDJUGFTXGHBTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)C)C(C)(C)C)O

Origin of Product

United States

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